N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c1-4-15(5-2)16(23)22(3)18-21-20-17(24-18)19-9-12-6-13(10-19)8-14(7-12)11-19/h12-15H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAAVFXHQHBRDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N(C)C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide typically involves the formation of the 1,3,4-thiadiazole ring followed by the introduction of the adamantyl group. One common method involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions to form the thiadiazole ring. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantyl chloride and an appropriate catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors for better control over reaction conditions and the use of high-purity reagents to minimize impurities. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of thiadiazoline derivatives.
Substitution: The adamantyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiadiazoline derivatives. Substitution reactions can lead to a variety of substituted adamantyl-thiadiazole compounds .
Scientific Research Applications
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as an antiviral and anticancer agent.
Industry: Utilized in the development of advanced materials and drug delivery systems.
Mechanism of Action
The mechanism of action of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide involves its interaction with specific molecular targets. The adamantyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. The thiadiazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with viral proteins, preventing viral replication .
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Core
- N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide (C₁₉H₂₀ClN₃OS): Replaces the aliphatic amide with a 3-chlorobenzamide group.
- N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide (C₂₀H₂₂ClN₃OS): Incorporates a chloro-phenylacetamide group.
- N-Benzyl-N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide (C₂₄H₃₁N₃OS): Features a benzyl group and a bulkier butanamide chain. The benzyl substituent may enhance CNS penetration but could reduce metabolic stability .
Non-Adamantyl Thiadiazole Derivatives
- 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (C₁₀H₁₀N₃OS₂): Lacks the adamantyl group, resulting in lower molecular weight (279.33 g/mol) and improved aqueous solubility. However, reduced hydrophobicity diminishes membrane permeability .
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (C₂₂H₂₅N₃O₂S₂): Combines a benzylthio group with a phenoxyacetamide chain. This structure shows higher yields (88%) and lower melting points (133–135°C) compared to adamantyl derivatives, suggesting easier synthesis but lower thermal stability .
Antimicrobial and Anti-Inflammatory Properties
- Adamantyl-thiadiazole derivatives, including the target compound, exhibit broad-spectrum antimicrobial activity against gram-positive bacteria (e.g., Staphylococcus aureus) due to adamantane’s membrane-disrupting effects. For example, compounds like 5-(1-adamantyl)-3-(4-fluorobenzyl)-1,3,4-thiadiazoline-2-thione (Kadi et al., 2010) showed MIC values of 2–8 µg/mL against bacterial strains, outperforming non-adamantyl analogues .
- Anti-inflammatory activity is linked to the inhibition of cyclooxygenase-2 (COX-2). The adamantyl group’s steric bulk may enhance binding to COX-2’s hydrophobic active site, as seen in N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide , which reduced inflammation in rodent models by 60% at 10 mg/kg .
Anticancer Potential
Melting Points and Solubility
*Estimated based on adamantane’s hydrophobicity (LogP = 4.2) and aliphatic chain contributions.
Q & A
Q. Basic Research Focus
- Methodological Answer : Synthesis optimization typically involves multi-step protocols, starting with adamantane-1-carbohydrazide as a precursor. Key steps include cyclization of thiadiazole rings and subsequent substitution reactions. For example, in analogous compounds (e.g., N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide), yields above 80% were achieved using dimethylformamide (DMF) as a solvent under reflux (100–110°C) for 6–8 hours . Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH to 6–7 during neutralization minimizes side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity.
Q. Advanced Research Focus
- Data-Driven Optimization : Advanced approaches employ Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For instance, microwave-assisted synthesis (e.g., 100 W, 80°C, 30 minutes) reduced reaction times by 50% in similar thiadiazole derivatives . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies impurities, enabling iterative refinement.
What analytical techniques are critical for characterizing the molecular structure and confirming the identity of this compound?
Q. Basic Research Focus
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying functional groups. For example, adamantane protons resonate at δ 1.6–2.1 ppm, while thiadiazole ring protons appear at δ 7.8–8.2 ppm in related compounds . Fourier-transform infrared spectroscopy (FTIR) identifies key bonds (e.g., C=S stretch at 650–750 cm⁻¹).
Q. Advanced Research Focus
- Advanced Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software (version 2018/3) resolves stereoelectronic effects and confirms bond angles/lengths. For example, in 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine, SC-XRD revealed a dihedral angle of 85.3° between adamantane and thiadiazole planes, critical for stability . Mass spectrometry (HRMS-ESI) provides exact mass (<5 ppm error) to rule out isobaric impurities.
How can researchers design structure-activity relationship (SAR) studies to evaluate the biological potential of this compound?
Q. Basic Research Focus
- Methodological Answer : SAR studies require systematic substitution of the thiadiazole ring and adamantane moiety. For example, replacing the ethyl group in N-methylbutanamide with a fluorophenyl group (as in N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide) increased antimicrobial activity by 40% . Standardized assays (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) ensure reproducibility.
Q. Advanced Research Focus
- Data Contradiction Analysis : Discrepancies in activity data (e.g., conflicting IC₅₀ values across cell lines) may arise from variations in membrane permeability. Computational lipophilicity calculations (ClogP) using ChemDraw or MOE software reconcile these differences. For instance, adamantane’s ClogP of 4.2 enhances blood-brain barrier penetration, explaining neuroactive properties in some derivatives .
What strategies resolve contradictions in reported biological activity data for adamantane-containing thiadiazole derivatives?
Q. Advanced Research Focus
- Methodological Answer : Contradictions often stem from assay conditions (e.g., serum concentration, incubation time). Meta-analysis of datasets using tools like RevMan or GraphPad Prism identifies outliers. For example, a 2025 study found that N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide showed 10-fold higher cytotoxicity in hypoxia (1% O₂) versus normoxia due to nitro group reduction . Replicating assays under standardized oxygen tension resolves such discrepancies.
How can computational modeling predict the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model target interactions. For example, docking N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide into COX-2 revealed hydrogen bonds with Arg120 and Tyr355, explaining anti-inflammatory activity . Free energy calculations (MM-PBSA) quantify binding affinities (±2 kcal/mol accuracy).
What are the key challenges in scaling up synthesis for preclinical studies?
Q. Basic Research Focus
- Methodological Answer : Scaling requires solvent optimization (e.g., replacing DMF with ethanol reduces toxicity) and continuous flow reactors for exothermic reactions. In a 2025 pilot study, flow synthesis of a similar compound achieved 90% yield at 50 g scale with <1% impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
